molecular formula C19H20N2O4 B11570919 3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

Cat. No.: B11570919
M. Wt: 340.4 g/mol
InChI Key: YEQQSYNQFNIVQJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes to ensure high yield and purity. These methods often include continuous flow processes, use of catalysts, and stringent control of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the phenoxypropyl group.

    5-(3-Phenoxypropyl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group.

    3-Phenyl-5-(3-phenoxypropyl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is unique due to the presence of both the dimethoxyphenyl and phenoxypropyl groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H20N2O4/c1-22-16-11-10-14(13-17(16)23-2)19-20-18(25-21-19)9-6-12-24-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3

InChI Key

YEQQSYNQFNIVQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3)OC

Origin of Product

United States

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